

Comparative Analysis of Aminopyrimidine-Based Compounds in Modern Drug Discovery

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Compound of Interest

Compound Name: 2,6-Bis(methoxymethyl)pyrimidin-4-amine
CAS No.: 1250358-31-6
Cat. No.: B1428082

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A Senior Application Scientist's Guide to Structure, Activity, and Experimental Validation

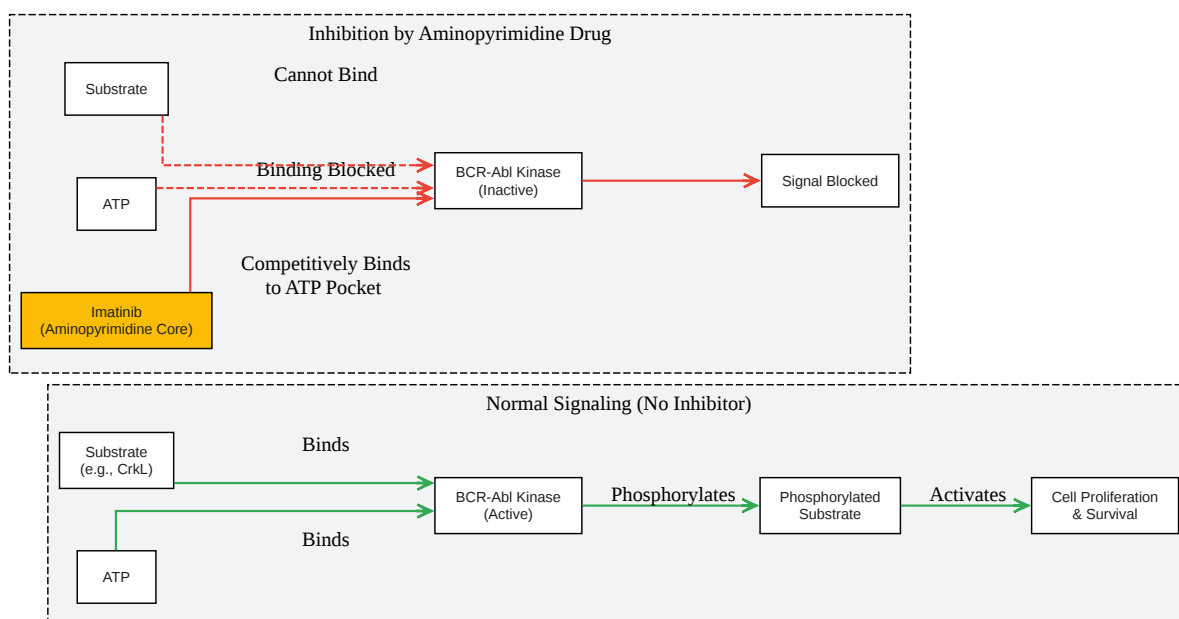
The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets through multiple hydrogen bonding patterns. Its rigid, planar nature and versatile substitution points allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a recurring motif in numerous approved drugs. This guide provides a comparative analysis of aminopyrimidine derivatives across distinct therapeutic classes, detailing their mechanisms of action, presenting key performance data, and outlining the experimental protocols essential for their evaluation.

Aminopyrimidines as Kinase Inhibitors in Oncology

One of the most successful applications of the aminopyrimidine scaffold is in the development of protein kinase inhibitors, which are critical for cancer therapy. These compounds typically function as ATP-competitive inhibitors, occupying the adenine-binding pocket of the kinase domain.

Mechanism of Action: The BCR-Abl Model with Imatinib

A seminal example is Imatinib (Gleevec), a cornerstone in the treatment of chronic myeloid leukemia (CML). Imatinib targets the BCR-Abl fusion protein, a constitutively active tyrosine kinase that drives oncogenesis in CML. The aminopyrimidine core of Imatinib is crucial for its high-affinity binding. It forms key hydrogen bonds with the hinge region of the kinase domain (specifically with the backbone amide of Met318), mimicking the interaction of the adenine portion of ATP. This effectively blocks the substrate from binding and prevents the downstream phosphorylation events that lead to uncontrolled cell proliferation.



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Caption: Mechanism of BCR-Abl kinase inhibition by an aminopyrimidine-based drug like Imatinib.

Comparative Performance Data: BCR-Abl Kinase Inhibitors

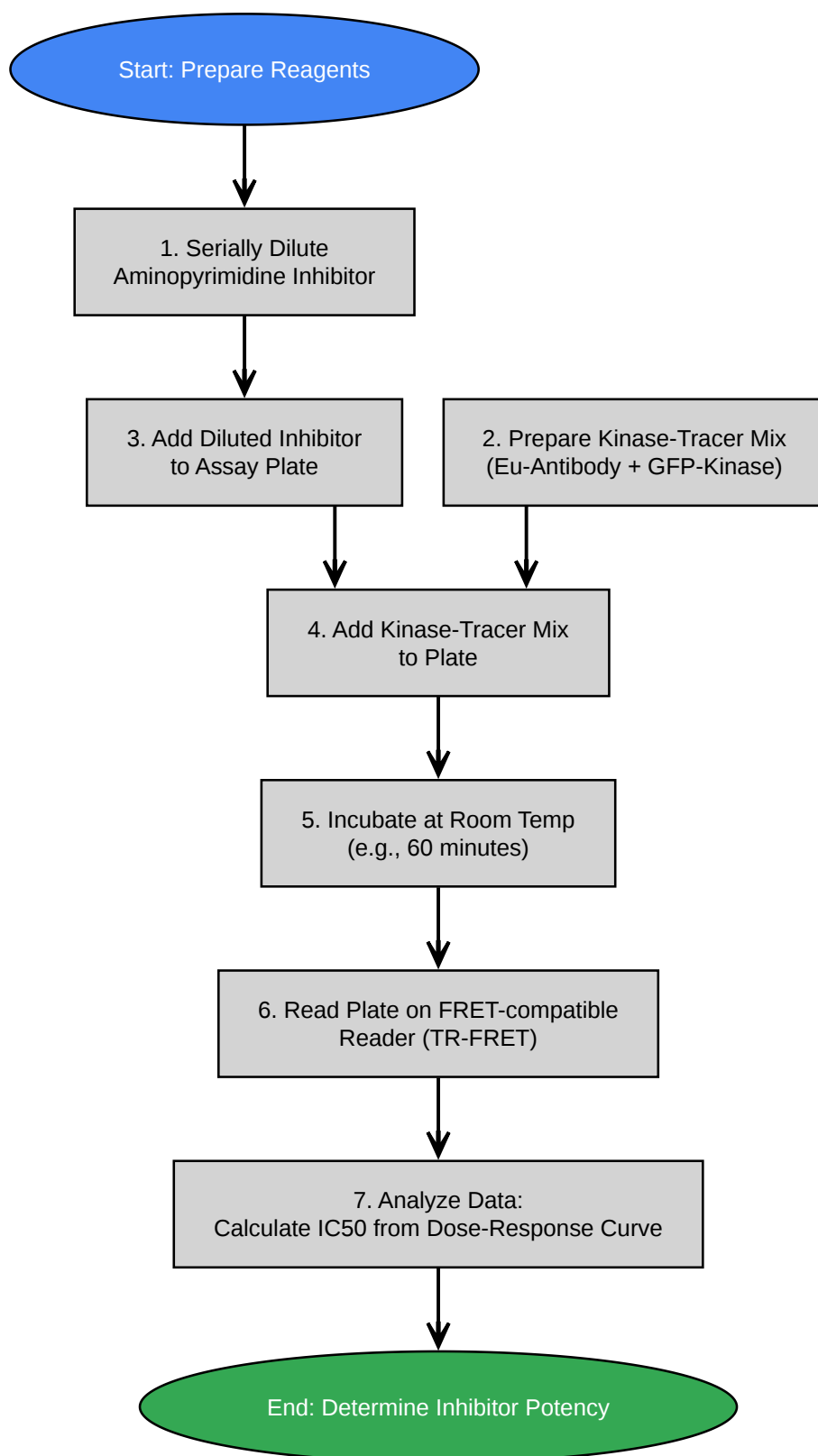
The success of Imatinib spurred the development of second and third-generation inhibitors designed to overcome resistance, often arising from mutations in the kinase domain. The table below compares the in vitro potency of several aminopyrimidine-containing BCR-Abl inhibitors against the native (unmutated) enzyme.

Compound	Scaffold Feature	Target	Assay Type	IC50 (nM)	Reference
Imatinib	Phenyl-aminopyrimidine	BCR-Abl	Cell-based	250-500	
Nilotinib	Aminopyrimidine-carboxamide	BCR-Abl	Cell-based	<30	
Ponatinib	Imidazo[1,2-b]pyridazine core	BCR-Abl (incl. T315I)	Enzymatic	0.37	

Note: IC50 values can vary based on the specific cell line or assay conditions used.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for quantifying the binding affinity of an inhibitor to a kinase. It is a fluorescence resonance energy transfer (FRET) based assay.



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Caption: Workflow for a TR-FRET based kinase binding assay to determine inhibitor potency.

Step-by-Step Methodology:

- **Inhibitor Preparation:** A stock solution of the aminopyrimidine test compound is prepared in 100% DMSO. A 10-point serial dilution series is then created in an intermediate buffer.
- **Assay Plate Preparation:** 5 μ L of each inhibitor dilution is dispensed into a low-volume 384-well plate. Controls (0% and 100% inhibition) are included using DMSO and a known potent inhibitor, respectively.
- **Kinase/Tracer Preparation:** The kinase of interest (e.g., Abl) is complexed with a fluorescently-labeled tracer (a known ligand for the kinase). A Europium (Eu)-labeled anti-tag antibody that binds the kinase is also included in the master mix.
- **Reaction Initiation:** 5 μ L of the kinase/tracer/antibody mix is added to each well of the assay plate.
- **Incubation:** The plate is sealed and incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
- **Data Acquisition:** The plate is read on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). The instrument excites the Europium donor (at \sim 340 nm) and reads emission from both the donor (at 615 nm) and the acceptor tracer (at 665 nm).
- **Data Analysis:** The ratio of the acceptor to donor emission is calculated. In the absence of an inhibitor, the tracer binds the kinase, bringing the Eu-antibody and tracer in close proximity, resulting in a high FRET signal. A potent inhibitor displaces the tracer, disrupting FRET. The resulting data is plotted against inhibitor concentration, and the IC50 value is determined using a sigmoidal dose-response curve.

Aminopyrimidines as Dihydrofolate Reductase (DHFR) Inhibitors in Antimicrobials

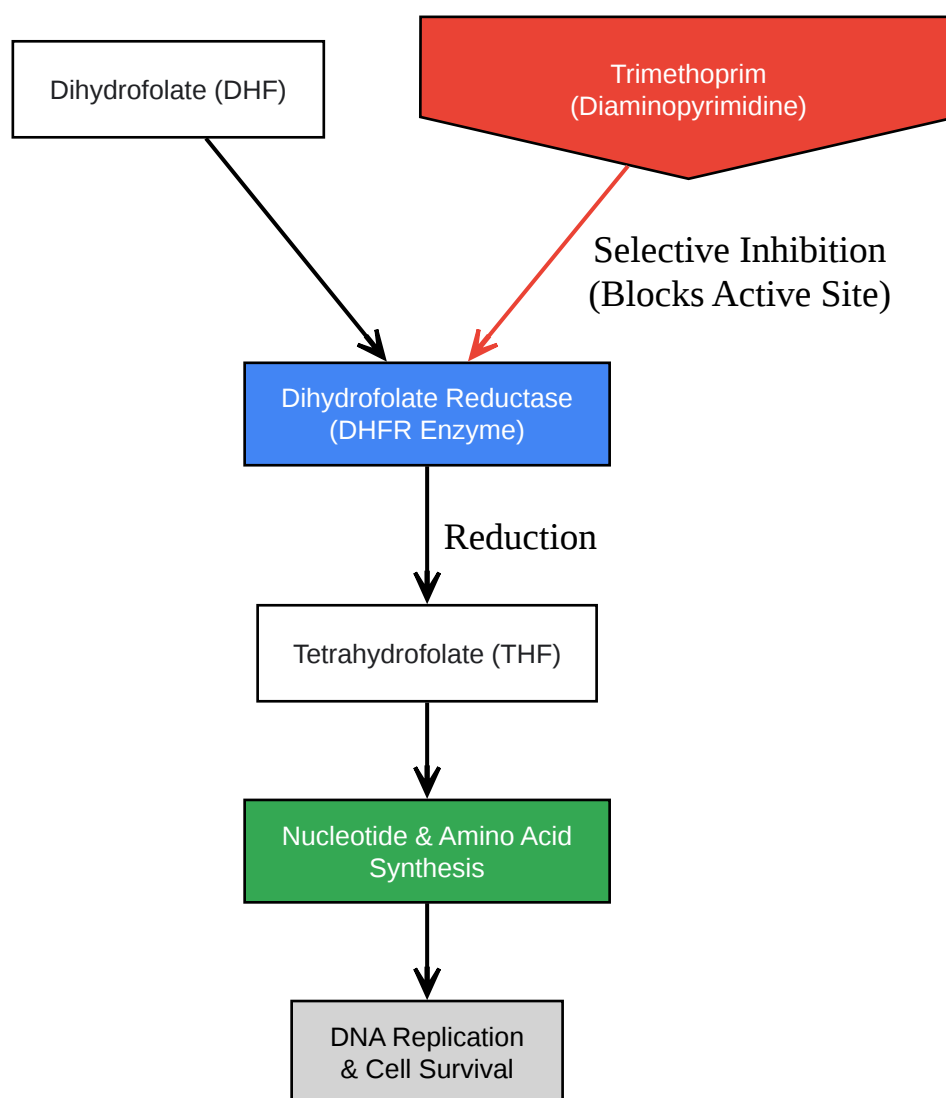
The aminopyrimidine scaffold is also central to the action of DHFR inhibitors, a class of antimicrobial and antiprotozoal agents. These drugs exploit structural differences between the microbial and mammalian forms of the DHFR enzyme.

Mechanism of Action: Folate Pathway Disruption

Dihydrofolate reductase is a critical enzyme in the folic acid synthesis pathway, which is essential for producing nucleotides and certain amino acids. By inhibiting DHFR, these drugs starve the pathogen of the building blocks required for DNA synthesis and replication.

Trimethoprim is a classic example, where the 2,4-diaminopyrimidine moiety selectively binds to bacterial DHFR with an affinity several thousand-fold higher than its affinity for human DHFR.

This selectivity is the basis of its therapeutic window.



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Caption: Inhibition of the folate pathway via selective targeting of bacterial DHFR by Trimethoprim.

Comparative Performance Data: DHFR Inhibitors

The key to a successful antimicrobial DHFR inhibitor is its selectivity for the pathogen's enzyme over the host's. This is often expressed as a selectivity ratio.

Compound	Scaffold Feature	Target Organism	IC50 (nM) vs. Bacterial DHFR	IC50 (nM) vs. Human DHFR	Selectivity Ratio (Human/Bacterial)	Reference
Trimethoprim	2,4-Diaminopyrimidine	E. coli	~5	~300,000	~60,000	
Pyrimethamine	2,4-Diaminopyrimidine	P. falciparum	~0.5	~700	~1,400	

Experimental Protocol: Spectrophotometric DHFR Enzyme Inhibition Assay

This assay measures the activity of DHFR by monitoring the oxidation of its cofactor, NADPH, which can be observed by a decrease in absorbance at 340 nm.

Step-by-Step Methodology:

- Reagent Preparation:** Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5). Prepare stock solutions of the DHFR enzyme (e.g., from E. coli), its substrate dihydrofolate (DHF), and the cofactor NADPH.
- Inhibitor Preparation:** Serially dilute the aminopyrimidine test compound (e.g., Trimethoprim) in the reaction buffer.
- Reaction Setup:** In a 96-well UV-transparent plate, combine the reaction buffer, NADPH, and the diluted inhibitor.

- **Enzyme Addition:** Add the DHFR enzyme to all wells except the "no enzyme" control. Mix and incubate for 10 minutes at room temperature to allow for inhibitor binding.
- **Reaction Initiation:** Initiate the reaction by adding DHF to all wells.
- **Data Acquisition:** Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 10 minutes). The rate of NADPH oxidation is proportional to the enzyme's activity.
- **Data Analysis:** Calculate the initial reaction velocity (V_0) for each inhibitor concentration. Plot the percent inhibition (relative to the DMSO control) against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The aminopyrimidine scaffold continues to be a remarkably versatile and valuable core in drug design. Its success as a kinase inhibitor and an antimicrobial agent demonstrates its unique ability to be tailored for high-affinity and selective binding to diverse enzyme active sites. The comparative data and standardized protocols presented here provide a framework for researchers to evaluate novel aminopyrimidine derivatives, underscoring the importance of rigorous, quantitative, and mechanistic analysis in the progression of new therapeutic agents from the bench to the clinic.

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